molecular formula C11H19ClN4O B11855444 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

Katalognummer: B11855444
Molekulargewicht: 258.75 g/mol
InChI-Schlüssel: CUVHFZLPOHXMDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C11H19ClN4O

Molekulargewicht

258.75 g/mol

IUPAC-Name

1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H

InChI-Schlüssel

CUVHFZLPOHXMDA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl

Herkunft des Produkts

United States

Beschreibung

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a pyridazine ring substituted with an ethoxy group at the 6-position. The compound’s structure combines a heterocyclic pyridazine core with a piperidin-4-amine moiety, forming a hydrochloride salt to enhance solubility and stability. Its ethoxy group likely balances lipophilicity and electronic effects, influencing target binding and pharmacokinetics.

Vorbereitungsmethoden

Pyridazine Core Construction

The pyridazine ring serves as the foundational scaffold for this compound. A validated approach involves cyclization reactions using hydrazine derivatives. For instance, 6-hydroxypyridazin-3(2H)-one can be synthesized via cyclization of diketones with phenylhydrazine hydrochloride under acidic conditions. This intermediate is critical for subsequent functionalization.

To introduce the ethoxy group at the 6-position, alkylation is performed using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. This step typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding 6-ethoxypyridazin-3(2H)-one .

Piperidine Moiety Incorporation

The piperidine-4-amine segment is introduced via nucleophilic substitution or coupling reactions. A patented method for analogous compounds involves reacting halogenated pyridazines (e.g., 3-chloro-6-ethoxypyridazine) with piperidin-4-amine in the presence of a palladium catalyst. For example:

  • 3-chloro-6-ethoxypyridazine + piperidin-4-amine1-(6-ethoxypyridazin-3-yl)piperidin-4-amine
    This reaction is optimized in toluene at 100°C with a Buchwald-Hartwig catalyst system, achieving yields of 65–75%.

Reductive Amination Pathways

Nitrile Intermediate Hydrogenation

An alternative route leverages reductive amination to form the piperidine amine. Starting with 1-(6-ethoxypyridazin-3-yl)piperidine-4-carbonitrile , catalytic hydrogenation using Raney nickel or palladium on carbon under 30–50 psi H₂ converts the nitrile to the primary amine. This method, adapted from a Chinese patent, achieves >85% conversion in ethanol at 60°C.

Salt Formation

The free base is treated with hydrochloric acid in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitationsReferences
Cyclization & SNArCyclization, alkylation, coupling60–70%High regioselectivityMulti-step, costly catalysts
Reductive AminationNitrile synthesis, hydrogenation75–85%Fewer steps, scalableRequires high-pressure equipment

Optimization Challenges

Regioselectivity in Alkylation

Ensuring exclusive substitution at the pyridazine 3-position demands careful control of reaction conditions. Steric hindrance from the ethoxy group at C6 favors reactivity at C3, but competing reactions may occur at elevated temperatures.

Catalyst Selection

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency but increase costs. Nickel catalysts offer a cost-effective alternative for hydrogenation but risk over-reduction .

Analyse Chemischer Reaktionen

Synthetic Precursors and Key Functional Group Reactivity

The compound’s structure suggests two primary reactive sites:

  • Ethoxy group at position 6 of the pyridazine ring.

  • Piperidin-4-amine moiety (as a hydrochloride salt).

Ethoxy Group Reactivity

The ethoxy substituent may participate in nucleophilic aromatic substitution (SNAr) under acidic or basic conditions. For example:

  • Hypothetical SNAr Reaction :

    1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine+NaNH21-(6-Aminopyridazin-3-yl)piperidin-4-amine+EtOH\text{1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine} + \text{NaNH}_2 \rightarrow \text{1-(6-Aminopyridazin-3-yl)piperidin-4-amine} + \text{EtOH}

    This mirrors methods for substituting chloro-pyridazines (e.g., 1-(6-chloropyridazin-3-yl)piperidin-4-amine ) with nucleophiles like amines or alkoxides .

Piperidin-4-amine Reactivity

The primary amine (as a free base or hydrochloride) can undergo typical amine reactions:

  • Acylation : Reaction with acetyl chloride or anhydrides to form amides.

    1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine+AcCl1-(6-Ethoxypyridazin-3-yl)-N-acetylpiperidin-4-amine\text{1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine} + \text{AcCl} \rightarrow \text{1-(6-Ethoxypyridazin-3-yl)-N-acetylpiperidin-4-amine}

    Coupling agents like HBTU or EDC (as in ) facilitate such transformations .

  • Alkylation : Formation of secondary amines using alkyl halides (e.g., methyl iodide) .

Salt Formation and Stability

The hydrochloride salt’s behavior in solution influences its reactivity:

  • Deprotonation : Treatment with a base (e.g., NaOH) liberates the free amine, enhancing nucleophilicity for subsequent reactions .

  • Anion Exchange : Reaction with silver nitrate or other salts could replace chloride with alternative counterions (e.g., nitrate) .

Pyridazine Ring Modifications

The electron-deficient pyridazine ring may undergo electrophilic substitution at positions activated by the ethoxy group (ortho/para-directing). Examples include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to the ring’s low electron density .

  • Reduction : Catalytic hydrogenation could partially saturate the pyridazine ring, though this is less common .

Hypothetical Reaction Pathways

Based on analogous systems, potential reactions include:

Reaction Type Conditions Product Source Analogy
Ethoxy → Chloro substitutionPCl₅, reflux1-(6-Chloropyridazin-3-yl)piperidin-4-amine
Amine acylationAc₂O, DMAP, CH₂Cl₂N-Acetyl derivative
Piperidine N-alkylationCH₃I, K₂CO₃, DMFN-Methylpiperidine derivative
Ethoxy hydrolysisHBr (48%), reflux1-(6-Hydroxypyridazin-3-yl)piperidin-4-amine

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The hydrochloride salt is stable, but prolonged exposure to strong acids (e.g., HCl) may hydrolyze the ethoxy group .

  • Basic Conditions : Deprotonation of the amine occurs, potentially destabilizing the pyridazine ring under extreme pH .

Catalytic and Organometallic Reactions

Wissenschaftliche Forschungsanwendungen

Immune Modulation

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride has been identified as an inhibitor of the Programmed Death 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This inhibition is crucial for enhancing T-cell activation, which is vital in cancer immunotherapy. By blocking this pathway, the compound may improve immune responses against tumors, making it a promising candidate for cancer treatment strategies.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. In vitro experiments have demonstrated its ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results indicate a significant reduction in inflammatory markers, suggesting potential applications in treating autoimmune diseases.

Tumor Growth Inhibition

In vivo studies using xenograft models have shown that treatment with this compound results in a significant reduction in tumor size compared to controls. This underscores the compound's potential as an anticancer agent, particularly in enhancing the efficacy of existing therapies.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary toxicity studies, supporting its further development for clinical applications.

Wirkmechanismus

The mechanism of action of 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes such as neurotransmission and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Compound Name (Reference) Core Structure Substituent(s) Molecular Weight (g/mol) Notable Properties/Biological Activity
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine HCl (Target) Pyridazine-Piperidine 6-Ethoxy ~257.5 (estimated) Ethoxy group enhances solubility; pyridazine core may enable π-stacking
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine HCl Pyrimidine-Piperidine 6-Chloro 249.14 Chloro substituent (electron-withdrawing) may reduce metabolic stability compared to ethoxy
RB-005 Piperidine 4-Octylphenethyl N/A SphK1 inhibitor (IC50 = 3.6 µM); long alkyl chain increases lipophilicity
1-(3-Chlorobenzyl)piperidin-4-amine HCl Piperidine 3-Chlorobenzyl N/A Aromatic chlorinated substituent enhances hydrophobic interactions
DDO-02003 Piperidine-Benzoxazole Benzo[d]oxazol-2-ylmethyl N/A Kv1.5 potassium channel modulator; benzoxazole enables hydrogen bonding
1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine HCl Piperidine 3-Fluoro-2-nitrophenyl N/A Nitro group (electron-withdrawing) may increase reactivity or toxicity

Heterocyclic Core Variations

  • Pyridazine vs. Pyrimidine : The target compound’s pyridazine core (C4H4N2) differs from pyrimidine (C4H4N2) in nitrogen atom positioning. Pyridazine’s 1,2-diazine structure may influence dipole interactions and binding geometry compared to pyrimidine’s 1,3-diazine .
  • Benzoxazole and Other Heterocycles : Compounds like DDO-02003 incorporate benzoxazole, a fused heterocycle that engages in hydrogen bonding, a feature absent in pyridazine-based structures.

Substituent Effects

  • Ethoxy vs.
  • Alkyl vs. Aromatic Chains : RB-005’s 4-octylphenethyl substituent introduces significant lipophilicity, favoring membrane penetration, whereas the target compound’s ethoxypyridazine may offer a balance between hydrophilicity and target affinity.

Pharmacological Implications

  • Selectivity : RB-005’s selectivity for SphK1 underscores the role of substituent bulkiness and hydrophobicity in enzyme inhibition. The target compound’s ethoxy group may confer selectivity for distinct targets (e.g., kinases or GPCRs).
  • Salt Forms : Hydrochloride salts (common in all compounds listed) improve aqueous solubility, critical for oral bioavailability .

Biologische Aktivität

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications in immunotherapy and anti-inflammatory treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine moiety and a pyridazine ring, with the hydrochloride salt form enhancing its solubility and stability. Its structural formula is represented as follows:

C12H16ClN3O(Molecular Weight 253.73 g mol)\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O}\quad (\text{Molecular Weight }253.73\text{ g mol})

Research indicates that this compound acts primarily as an inhibitor of the PD-1/PD-L1 interaction , which is crucial for regulating immune responses. By blocking this interaction, the compound enhances T-cell activation, potentially improving immune responses against tumors.

Key Mechanisms:

  • Inhibition of PD-1/PD-L1 Binding : This interaction is critical in immune evasion by tumors.
  • Modulation of Immune Responses : Enhances T-cell activity, potentially beneficial in cancer therapy.
  • Anti-inflammatory Properties : Preliminary studies suggest it may also reduce inflammation, indicating usefulness in autoimmune diseases.

Biological Activity Data

The following table summarizes the biological activity and comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPiperidine + PyridazinePD-1/PD-L1 inhibitorEnhances T-cell activation
1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochlorideMethoxy group instead of ethoxyPotential anti-cancer propertiesDifferent substituent on the pyrimidine ring
3-(Piperidin-4-yl)phenylamino-piperidine dione hydrochlorideDual piperidine ringsInvolved in cereblon ligand interactionsFunctions as a PROTAC (Proteolysis Targeting Chimera)

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited PD-L1 expression on tumor cells, leading to enhanced cytotoxicity in T-cells. This suggests its potential role as an immunotherapeutic agent .
  • Autoimmune Diseases : Preliminary animal model studies indicated that the compound reduced symptoms in models of autoimmune diseases, likely due to its anti-inflammatory effects.
  • Comparative Efficacy : When compared with traditional therapies, this compound showed superior efficacy in T-cell activation and tumor suppression, suggesting a promising alternative or adjunct to existing treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridazine and piperidine derivatives. For example, Mannich reactions using formaldehyde and amine components (e.g., phenethylamine hydrochloride) under controlled pH and temperature can yield intermediates. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl), using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt), and maintaining anhydrous conditions to minimize side reactions. Yields >85% are achievable with iterative purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) to assess purity (>98% recommended for biological assays).
  • NMR (¹H/¹³C in DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.4 ppm for OCH₂).
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ expected at m/z = calculated molecular weight +1).
  • Elemental analysis to verify stoichiometry (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?

  • Methodological Answer :

Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., GPCRs or kinases) to identify key binding interactions (e.g., hydrogen bonds with the piperidine amine or pyridazine ring π-stacking).

Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to optimize geometries and predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing solubility and reactivity.

Validate predictions with SAR studies , modifying substituents (e.g., replacing ethoxy with methoxy or halogens) and measuring IC₅₀ values in vitro .

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

  • Methodological Answer :

  • For hygroscopicity : Store the hydrochloride salt in desiccators (silica gel) at -20°C, and monitor moisture uptake via TGA (weight loss <2% at 25°C/60% RH).
  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group at pH >8).
  • Contradictory biological activity : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can reactor design improve scalability of the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Use continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance mixing and reduce racemization.
  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
  • Optimize temperature (25–50°C) and pressure (1–3 bar) to minimize by-products. Final purity ≥99% can be achieved via crystallization (ethanol/water) with seeding .

Methodological Considerations

Q. What precautions are critical when handling this compound in cell-based assays?

  • Methodological Answer :

  • Solubility : Pre-dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media (final DMSO ≤0.1%). Confirm solubility via dynamic light scattering (DLS).
  • Cytotoxicity : Perform MTT assays at 24–72 hr to establish non-toxic doses (IC₁₀ >100 µM).
  • Light sensitivity : Protect from UV exposure using amber vials and minimize ambient light during experiments .

Q. How can environmental factors (e.g., temperature, ionic strength) influence its activity in enzymatic assays?

  • Methodological Answer :

  • Temperature : Conduct assays at 25°C and 37°C to assess thermodynamic parameters (ΔG, ΔH via van’t Hoff analysis).
  • Ionic strength : Vary NaCl concentration (0–150 mM) in buffer (e.g., Tris-HCl pH 7.4) to evaluate charge-based interactions (e.g., Kd shifts via SPR).
  • Redox conditions : Test under reducing (1 mM DTT) vs. oxidizing (1 mM H₂O₂) environments to probe disulfide bond susceptibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.